Synthesis of 1,3-bis(2-methoxyphenoxy)-2-propanol: A Technical Guide
Synthesis of 1,3-bis(2-methoxyphenoxy)-2-propanol: A Technical Guide
Executive Summary
1,3-bis(2-methoxyphenoxy)-2-propanol (CAS: 16929-60-5), widely recognized as Guaifenesin Impurity D (EP/USP standards), is a critical reference standard in the quality control of mucolytic agents. While typically minimized in industrial Guaifenesin production, its targeted synthesis requires a specific stoichiometric inversion of the standard API workflow.
This guide details the intentional synthesis of this symmetric bis-ether. Unlike the mono-ether synthesis of Guaifenesin—which relies on an excess of epichlorohydrin to prevent dimerization—this protocol utilizes a nucleophilic double-displacement strategy using a 2:1 stoichiometric excess of guaiacol (2-methoxyphenol) to epichlorohydrin under basic catalysis.
Retrosynthetic Analysis & Mechanism
To design a robust synthesis, we must visualize the disconnection of the ether linkages. The molecule consists of a central 2-propanol backbone flanked by two guaiacol moieties.
Mechanistic Pathway
The formation proceeds via a two-step nucleophilic substitution sequence (SN2).
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Activation: Deprotonation of guaiacol by a base (NaOH) forms the phenoxide nucleophile.
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First Addition: The phenoxide attacks the epoxide ring of epichlorohydrin (or displaces the chloride), forming the intermediate 1-(2-methoxyphenoxy)-2,3-epoxypropane (Guaifenesin epoxide).
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Second Addition: A second equivalent of phenoxide attacks the newly formed (or remaining) electrophilic site on the intermediate to yield the symmetric bis-ether.
Figure 1: Mechanistic pathway for the formation of the bis-ether via sequential nucleophilic attacks.
Experimental Protocol
This protocol is optimized for high yield of the bis-ether, minimizing the formation of the mono-ether (Guaifenesin).
Reagents and Stoichiometry
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5] | Role |
| Guaiacol (2-Methoxyphenol) | 124.14 | 2.2 | Nucleophile (Excess) |
| Epichlorohydrin | 92.52 | 1.0 | Electrophile (Limiting Reagent) |
| Sodium Hydroxide (NaOH) | 40.00 | 2.2 | Base Catalyst |
| Ethanol (95%) | - | Solvent | Reaction Medium |
| Water | - | Solvent | Co-solvent |
Step-by-Step Procedure
Phase 1: Preparation of Phenoxide Solution
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Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, a pressure-equalizing addition funnel, and a thermometer.
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Dissolution: Add NaOH (2.2 equiv) to Water (50 mL) . Stir until dissolved.
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Phenoxide Formation: Add Ethanol (100 mL) to the aqueous base, followed by Guaiacol (2.2 equiv) . The solution will darken slightly as the phenoxide forms.
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Heating: Heat the mixture to 60°C to ensure complete solubility and deprotonation.
Phase 2: Coupling Reaction
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Addition: Charge the addition funnel with Epichlorohydrin (1.0 equiv) .
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Controlled Feed: Add the Epichlorohydrin dropwise to the stirring phenoxide solution over 30–45 minutes .
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Critical: Maintain temperature between 60–70°C . Rapid addition can cause an exotherm that favors polymerization or side reactions.
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Reflux: Once addition is complete, raise the temperature to Reflux (~80–85°C) .
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Monitoring: Stir at reflux for 4–6 hours . Monitor reaction progress via TLC (Solvent: Ethyl Acetate/Hexane 1:1) or HPLC.[6][7] The starting Guaiacol spot will remain (due to excess), but the Epichlorohydrin and intermediate epoxide spots should disappear.
Phase 3: Work-up and Isolation
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Cooling: Allow the reaction mixture to cool to room temperature.
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Precipitation: The target bis-ether is significantly less soluble in water than the starting materials. Pour the reaction mixture into Ice Water (300 mL) with vigorous stirring.
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Crystallization: The product should precipitate as an off-white solid. If an oil forms, induce crystallization by scratching the glass or adding a seed crystal. Stir for 1 hour.
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Filtration: Filter the solid under vacuum using a Buchner funnel. Wash the filter cake with Cold Water (3 x 50 mL) to remove excess NaOH and unreacted Guaiacol.
Phase 4: Purification
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Recrystallization: Transfer the crude solid to a flask. Recrystallize from Hot Ethanol or Isopropanol .
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Dissolve in minimum hot solvent.
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Cool slowly to room temperature, then to 4°C.
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Drying: Dry the purified crystals in a vacuum oven at 45°C for 12 hours.
Characterization & Quality Control
To validate the synthesis as a reference standard, the following analytical data must be confirmed.
Physical Properties[8]
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Appearance: White to off-white crystalline powder.
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Melting Point: 73–75°C (Lit. 73–74.2°C). A sharp melting point indicates high purity.
Spectroscopic Data[8][9]
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1H NMR (CDCl3, 400 MHz):
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The molecule is symmetric.
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δ 6.8–7.0 (m, 8H): Aromatic protons (Guaiacol rings).
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δ 4.3–4.4 (m, 1H): Methine proton (-CH-OH) on the central bridge.
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δ 4.1–4.2 (d, 4H): Methylene protons (-CH2-O-Ar).
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δ 3.85 (s, 6H): Methoxy groups (-OCH3).
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δ ~2.8 (br s, 1H): Hydroxyl proton (-OH), exchangeable with D2O.
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Mass Spectrometry (ESI/LC-MS):
Impurity Profile (HPLC)
When used as a standard for Guaifenesin (API), this compound appears at a relative retention time (RRT) significantly longer than Guaifenesin due to its increased lipophilicity (two aromatic rings vs. one).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield / Oil Formation | Incomplete crystallization or excess solvent. | Use a seed crystal. Ensure the water-to-ethanol ratio in the workup is high enough to force precipitation (at least 3:1 water:ethanol). |
| Presence of Mono-ether (Guaifenesin) | Insufficient Guaiacol or insufficient reaction time. | Ensure strictly >2.0 equivalents of Guaiacol. Verify reflux time is adequate to drive the second substitution. |
| Colored Product (Pink/Brown) | Oxidation of Guaiacol (formation of quinones).[10][11] | Conduct reaction under Nitrogen or Argon atmosphere. Ensure NaOH is not in vast excess (keep close to 2.2 eq). |
Safety Considerations
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Epichlorohydrin: Highly toxic, potential carcinogen, and skin sensitizer. Handle only in a fume hood with appropriate gloves (Nitrile/Silver Shield).
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Guaiacol: Irritant. Combustible.
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NaOH: Corrosive. Causes severe burns.
References
-
European Pharmacopoeia (Ph. Eur.) . Guaifenesin Monograph: Impurity D. Council of Europe.
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PubChem . 1,3-Bis(2-methoxyphenoxy)-2-propanol (Compound Summary). National Library of Medicine. [Link]
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Ren, S., et al. (2020). Identification, synthesis, and characterization of β-isomer as process related impurity in production of methocarbamol from guaifenesin. Journal of Applied Pharmaceutical Science. [Link]
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- 4. US6846961B2 - Preparation of 1-methoxy-2-propanol - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. An Improved Process For The Preparation Of Guaifenesin With A [quickcompany.in]
- 7. A Process For Preparation Of 1 (2 Methoxyphenoxy) 2, 3 Epoxypropane A [quickcompany.in]
- 8. GSRS [gsrs.ncats.nih.gov]
- 9. 1,3-Bis(2-methoxyphenoxy)-2-propanol | C17H20O5 | CID 97669 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Spectro-electrochemistry of guaiacol oxidation: tracking intermediates in a membrane-separated cell with in situ attenuated total reflectance-infrared spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oxidation of guaiacol by myeloperoxidase: a two-electron-oxidized guaiacol transient species as a mediator of NADPH oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
